Cas no 61429-10-5 (3-methyl-2-(1H-pyrrol-1-yl)butanoic acid)
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-1-acetic acid, a-(1-methylethyl)-
- 3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid
- 3-methyl-2-pyrrol-1-yl-butyric acid
- EN300-302430
- F3310-0229
- 3-methyl-2-pyrrol-1-ylbutanoic acid
- 61429-10-5
- AKOS000140090
- AKOS016050318
- CS-0454163
- SCHEMBL18258607
- Z223656138
- 1-(2'-methyl-1'-carboxy-propyl) pyrrole
- VS-13831
- 3-methyl-2-(pyrrol-1-yl)butanoic acid
- BBL037016
- STL066485
- 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
-
- MDL: MFCD08083040
- Inchi: 1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12)
- InChI Key: HAWLRFHCZBAAQG-UHFFFAOYSA-N
- SMILES: OC(C(C(C)C)N1C=CC=C1)=O
Computed Properties
- Exact Mass: 167.094628657g/mol
- Monoisotopic Mass: 167.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 42.2Ų
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M233611-100mg |
3-Methyl-2-pyrrol-1-yl-butyric Acid |
61429-10-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M233611-500mg |
3-Methyl-2-pyrrol-1-yl-butyric Acid |
61429-10-5 | 500mg |
$ 320.00 | 2022-06-04 | ||
| TRC | M233611-1g |
3-Methyl-2-pyrrol-1-yl-butyric Acid |
61429-10-5 | 1g |
$ 500.00 | 2022-06-04 | ||
| Chemenu | CM391560-1g |
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
61429-10-5 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Chemenu | CM391560-5g |
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
61429-10-5 | 95%+ | 5g |
$*** | 2023-03-29 | |
| Chemenu | CM391560-10g |
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
61429-10-5 | 95%+ | 10g |
$*** | 2023-03-29 | |
| Enamine | EN300-302430-0.05g |
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
61429-10-5 | 95.0% | 0.05g |
$88.0 | 2025-03-21 | |
| Enamine | EN300-302430-0.1g |
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
61429-10-5 | 95.0% | 0.1g |
$132.0 | 2025-03-21 | |
| Enamine | EN300-302430-0.25g |
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
61429-10-5 | 95.0% | 0.25g |
$188.0 | 2025-03-21 | |
| Enamine | EN300-302430-0.5g |
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
61429-10-5 | 95.0% | 0.5g |
$353.0 | 2025-03-21 |
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid Suppliers
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
Comprehensive Overview of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid (CAS No. 61429-10-5): Properties, Applications, and Innovations
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid (CAS No. 61429-10-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrrole ring and carboxylic acid functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, C9H13NO2, offers a balance of lipophilicity and reactivity, making it valuable for designing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and modulating biological pathways.
The growing interest in 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid aligns with trends in green chemistry and sustainable synthesis. As industries seek eco-friendly alternatives, this compound's compatibility with catalytic methods and reduced waste protocols positions it as a candidate for green manufacturing. Recent publications highlight its role in metal-free catalysis and biodegradable material development, addressing concerns about environmental impact. These applications resonate with current searches for "sustainable chemical intermediates" and "non-toxic pyrrole derivatives," reflecting broader market demands.
From a technical perspective, 61429-10-5 exhibits notable stability under ambient conditions, with a melting point range of 80-85°C and solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). These properties facilitate its use in high-throughput screening and combinatorial chemistry. Analytical techniques such as HPLC and LC-MS are commonly employed for purity assessment, ensuring compliance with pharmaceutical-grade standards. The compound's chromatographic behavior and spectroscopic fingerprints have been extensively documented to support quality control protocols.
Innovative applications of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid extend to flavor and fragrance industries, where its heterocyclic structure contributes to novel aroma profiles. Patent analyses reveal its incorporation in food-grade additives with enhanced thermal stability, responding to consumer queries about "synthetic flavor safety." Additionally, its low cytotoxicity profile makes it a subject of interest for cosmetic formulations, particularly in anti-aging serums where pyrrole derivatives demonstrate collagen-stimulating effects.
Ongoing research explores the structure-activity relationship (SAR) of CAS 61429-10-5 derivatives, with computational chemistry playing a pivotal role. Molecular docking studies suggest potential interactions with G-protein-coupled receptors (GPCRs), aligning with trending searches for "small molecule therapeutics." The compound's bioisosteric potential further enhances its relevance in medicinal chemistry, particularly for replacing traditional carboxylic acid motifs in lead optimization.
Regulatory aspects of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid production adhere to REACH and FDA guidelines, with suppliers providing detailed safety data sheets (SDS). The absence of hazardous classification under GHS criteria supports its adoption across industries. Current market analyses indicate rising demand from contract research organizations (CROs), driven by pharmaceutical outsourcing trends and the need for custom synthesis solutions.
Future directions for 61429-10-5 research include continuous flow chemistry applications and enzyme-mediated synthesis, addressing popular queries about "scalable organic synthesis." Its compatibility with photocatalysis systems also opens avenues for visible-light-driven reactions, a hot topic in alternative energy research. As analytical technologies advance, the compound's potential in chiral separation and asymmetric synthesis continues to expand.
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